Phenanthrenone

Nonlinear Optics Optical Limiting Materials Science

Phenanthrenone (CAS 79147-45-8), also known as 2H-phenanthren-1-one, is a carbonyl-bridged phenanthrene derivative with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol. Its rigid, planar tricyclic aromatic core integrates a ketone functionality, endowing it with a unique combination of extended π-conjugation and synthetic versatility.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 79147-45-8
Cat. No. B8515091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrenone
CAS79147-45-8
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C=CC2=C(C1=O)C=CC3=CC=CC=C32
InChIInChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-6,8-9H,7H2
InChIKeyIQMTVJBLQXREOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthrenone (CAS 79147-45-8): A Distinctive Tricyclic Ketone Scaffold for Specialty Organic Synthesis and Materials Research


Phenanthrenone (CAS 79147-45-8), also known as 2H-phenanthren-1-one, is a carbonyl-bridged phenanthrene derivative with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol. Its rigid, planar tricyclic aromatic core integrates a ketone functionality, endowing it with a unique combination of extended π-conjugation and synthetic versatility [1]. This structural hybridity situates phenanthrenone at a valuable intersection: it functions as a versatile building block for constructing complex polycyclic aromatic hydrocarbons (PAHs) and as a precursor for developing organic photoredox catalysts and nonlinear optical materials [2].

Why Generic Phenanthrenone Substitution Fails: Evidence-Based Differentiation from Structurally Related Analogs


Phenanthrenone cannot be trivially substituted with its close structural analogs, such as fluorenone or phenanthrene, due to critical divergence in electronic architecture and photophysical behavior. The incorporation of a bridging carbonyl within the phenanthrene framework generates a unique D-π-A asymmetric structure that is absent in the symmetric benzophenone or V-shaped fluorenone motifs [1]. This fundamental difference manifests in quantifiable properties: unsubstituted phenanthrenone (CO-1) lacks the intramolecular charge transfer (ICT) absorption bands characteristic of functionalized derivatives [2], and π-extended phenanthrenone derivatives exhibit distinct chiroptical signatures, including altered circular dichroism Cotton effects and absorption blue shifts compared to helical fluorenones [3]. Consequently, procuring a non-specific analog for applications in photoredox catalysis, nonlinear optics, or stereoselective synthesis will likely yield compromised or entirely absent performance. The specific evidence below substantiates why only a properly sourced phenanthrenone scaffold meets the technical requirements for these advanced applications.

Quantitative Evidence Guide: Phenanthrenone (CAS 79147-45-8) vs. Closest Analogs in Key Performance Dimensions


Superior Optical Limiting Performance: Phenanthrenone-Derived CN-2 Outperforms Benchmark C60

The phenanthrenone derivative CN-2, synthesized via carbonyl-to-dicyanovinyl transformation of the core scaffold, exhibits a lower optical limiting (OL) threshold and superior OL properties compared to the well-established OL material C60. In Z-scan experiments under 532 nm excitation, CN-2 demonstrated enhanced OL performance, establishing a clear performance advantage for phenanthrenone-based materials over a key industry benchmark [1][2].

Nonlinear Optics Optical Limiting Materials Science

Unique π-Extended Scaffold for Tunable Energy Gaps: Phenanthrenone vs. Fluorenone Building Blocks

Phenanthrenone derivatives combine the structural features of both fluorenone and phenanthrene, offering extended conjugation, enhanced planarity and rigidity, and tunable energy gaps. These characteristics make phenanthrenone an ideal electron-deficient π-building block for constructing novel polycyclic aromatic hydrocarbons (PAHs), a distinct advantage over its simpler fluorenone analog, which lacks the extended π-system and bridged architecture [1][2].

Materials Chemistry Organic Electronics Synthetic Methodology

Streamlined Palladium-Catalyzed Synthesis: Phenanthrenone vs. Traditional Multi-Step Routes

A novel synthetic route for phenanthrenone derivatives has been developed involving palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes. This method streamlines the synthesis of the previously underexplored phenanthrenone scaffold, tolerating various alkyne substituents and providing moderate yields. This represents a significant improvement over traditional, more laborious multi-step syntheses, enabling more efficient access to this valuable building block [1].

Synthetic Chemistry Catalysis Process Development

High-Impact Research and Industrial Applications for Phenanthrenone (CAS 79147-45-8)


Development of Advanced Nonlinear Optical (NLO) and Optical Limiting (OL) Materials

Phenanthrenone serves as an optimal core scaffold for creating novel NLO materials with superior optical limiting performance. As demonstrated by the CN-2 derivative, which outperforms C60 with a lower OL threshold, researchers can leverage this scaffold to design and synthesize next-generation materials for laser protection, optical switching, and photonic devices [1][2]. The tunable electronic properties and extended π-conjugation of the phenanthrenone core are key enablers for achieving enhanced NLO responses.

Synthesis of Novel Polycyclic Aromatic Hydrocarbons (PAHs) and Curved π-Systems

The unique hybrid structure of phenanthrenone, combining features of fluorenone and phenanthrene, makes it an ideal electron-deficient π-building block for constructing complex and curved PAHs [1]. Researchers can utilize palladium-catalyzed annulation methods to efficiently access diverse phenanthrenone derivatives, which can then be further elaborated into larger, functionalized π-systems for applications in organic electronics, molecular materials, and supramolecular chemistry [2][3].

Design of Organic Photoredox Catalysts

Phenanthrenone derivatives have demonstrated promising potential as effective and tunable organic photoredox catalysts. Their ability to serve in organocatalytic atom transfer radical polymerization and alcohol oxidation reactions positions them as valuable, metal-free alternatives for light-driven chemical transformations [1][4]. The tunable redox properties of substituted phenanthrenones allow for fine-tuning of catalytic activity, a key advantage for optimizing specific synthetic processes.

Synthesis of Chiral Phenanthrenone Derivatives for Advanced Chiroptical Applications

Recent advances in enantioselective palladium-catalyzed dearomative cyclization enable the efficient construction of chiral phenanthrenone derivatives bearing all-carbon quaternary centers . Furthermore, chiral Sc(III)-catalyzed ring-expansion allows access to optically enriched helical phenanthrenones with enhanced circular dichroism and, in some cases, circularly polarized luminescence (CPL) [5]. These compounds are of high interest for developing advanced chiral photonic devices, sensors, and materials with unique chiroptical properties.

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